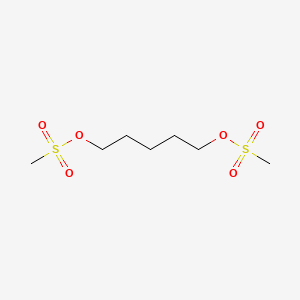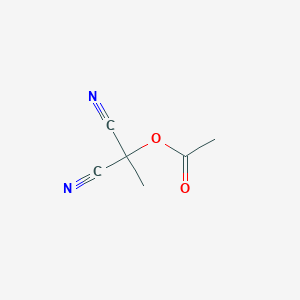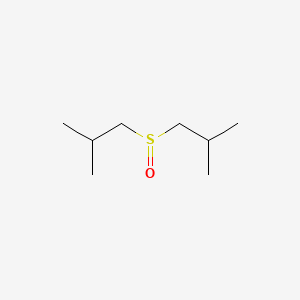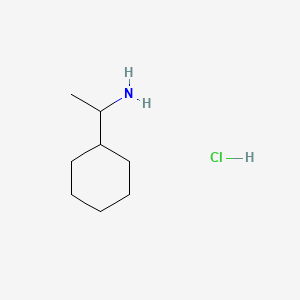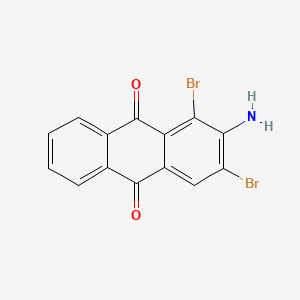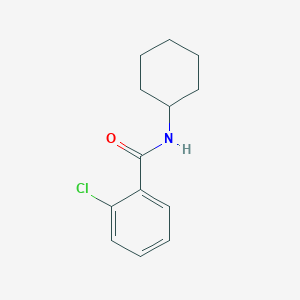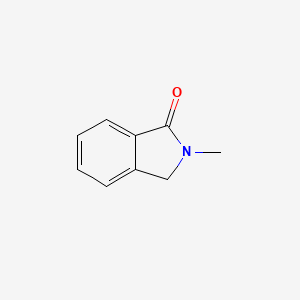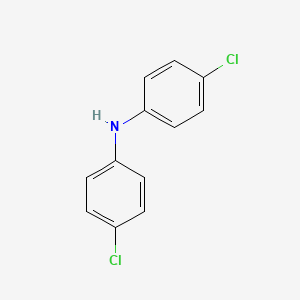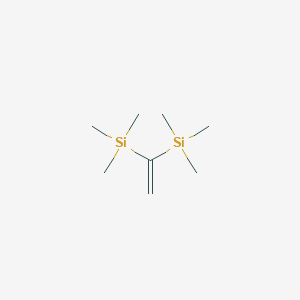
1,1-Bis(trimethylsilyl)ethylene
説明
1,1-Bis(trimethylsilyl)ethylene is a chemical compound with the formula C8H20Si2. Its molecular weight is 172.4154 . It is also known by other names such as Silane, ethenylidenebis (trimethyl-), 2,4-Disilapentane, 2,2,4,4-tetramethyl-3-methylene .
Synthesis Analysis
The synthesis of 1,1-Bis(trimethylsilyl)ethylene involves several steps. The compound can be synthesized from ethyne and trimethylsilyl chloride. The reaction is carried out in the presence of a base such as t-BuOK . Another method involves the use of a copper(I) iodide/tetramethylethynylenediamine catalyst .Molecular Structure Analysis
The molecular structure of 1,1-Bis(trimethylsilyl)ethylene consists of a central ethylene group with two trimethylsilyl groups attached to it .Physical And Chemical Properties Analysis
1,1-Bis(trimethylsilyl)ethylene has a molecular weight of 172.4154 . Other physical and chemical properties such as melting point, boiling point, density, refractive index, flash point, solubility, and color are not well-documented in the available literature .科学的研究の応用
Structural Properties and Configuration Analysis
1,1-Bis(trimethylsilyl)ethylene and its derivatives, such as Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, have been extensively studied for their unique structural properties. Research has shown that these compounds exhibit interesting configurations, like the cis-olefin structure in Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, with significant pyramidarization at olefinic carbons and a large twisting of the double bond (Sakurai, Ebata, Kabuto, & Nakadaira, 1987).
Spectral Properties and Thermochromism
Tetrakis(trimethylsilyl)ethylene and related compounds are notable for their spectral properties. These compounds exhibit reversible thermochromism, a phenomenon where the material changes color with temperature changes. Such properties are pivotal in understanding the behavior of crowded olefins (Sakurai, Nakadaira, Kira, & Tobita, 1980).
Photoelectron Spectra and Electronic Structure
The study of the photoelectron spectra and electronic structure of symmetrically trans-substituted disilylethylenes, including trans-bis(trimethylsilyl)ethylene, provides insights into the valence orbital energies and the role of different orbitals in these compounds. This research contributes to our understanding of molecular electronic structure, particularly in the context of organosilicon compounds (Ensslin, Schmidtke, & Kühn, 1977).
Organoboration and Organometallic Chemistry
The reactivity of 1,1-bis(trimethylsilyl)ethylene in organoboration reactions, like the 1,1-organoboration of bis(trimethylsilylethynyl)sulfane, has been examined. These studies contribute to the field of organometallic chemistry, demonstrating how these compounds can participate in complex chemical reactions and form new compounds with unique structures and properties (Wrackmeyer & Süss, 1996).
Polymerization and Materials Science
Research into the polymerization behavior of compounds like 1,1-bis(trimethylsilyl)ethylene has led to the development of new polymeric materials with potential applications in various fields, including materials science and engineering. The synthesis and metathesis polymerization of derivatives like 5,5-Bis(trimethylsilyl)norbornene-2 provide valuable insights into the creation of novel polymers with specific properties (Bermeshev, Gringolts, Lakhtin, & Finkel’shtein, 2008).
Safety and Hazards
1,1-Bis(trimethylsilyl)ethylene is considered hazardous. It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing mist, gas, or vapors. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
特性
IUPAC Name |
trimethyl(1-trimethylsilylethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si2/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCQWLSMIOKNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205101 | |
| Record name | 1,1-Bis(trimethylsilyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(trimethylsilyl)ethylene | |
CAS RN |
5654-07-9 | |
| Record name | 1,1-Bis(trimethylsilyl)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, ethenylidenebis[trimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Bis(trimethylsilyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Bis(trimethylsilyl)ethylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UST6PE9TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



